Dihexyl fumarate
Overview
Description
Dihexyl fumarate is not directly mentioned in the provided papers; however, the papers do discuss various dialkyl fumarates, which are structurally related compounds where two alkyl groups are attached to a fumarate moiety. These compounds are part of a broader class of substances known as fumarates, which have applications in polymer chemistry and materials science due to their ability to undergo polymerization and form polymers with diverse properties .
Synthesis Analysis
The synthesis of dialkyl fumarates can involve the esterification of fumaric acid with the corresponding alcohols. For example, di-2,2,2-trifluoro-1-(9-anthryl)ethyl fumarate is synthesized from fumaric acid and enantiopure Pirkle alcohol . Similarly, dissymmetric fumarates with alkoxyethyl and bulky siloxy groups have been synthesized, indicating the versatility in the synthesis of fumarate derivatives .
Molecular Structure Analysis
The molecular structure of dialkyl fumarates is characterized by the presence of the fumarate double bond and the ester functional groups. The structure of polymers derived from dialkyl fumarates has been examined using techniques such as H-1-NMR, C-13-NMR, and WAXD, which provide insights into the arrangement of atoms and the configuration of the polymer chains .
Chemical Reactions Analysis
Dialkyl fumarates can participate in various chemical reactions, including polymerization. Radical polymerization is a common method to produce polymers from fumarates . Additionally, (Z)-Dimethyl α-(bromomethyl)fumarate has been used as an intermediate for the synthesis of other compounds, demonstrating the reactivity of fumarate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dialkyl fumarates and their polymers are influenced by the alkyl groups attached to the fumarate. For instance, adamantane-containing poly(dialkyl fumarate)s exhibit excellent thermal stability and the ability to align in the solid state, as shown by thermogravimetric analysis and X-ray diffraction . The thermal and structural properties of fumarate clathrates have also been characterized, revealing their potential for various applications . The copolymerization of dissymmetric fumarates with other monomers can lead to materials with high oxygen permeability and transparency, which are desirable traits for certain applications .
Scientific Research Applications
Metabolic and Biochemical Applications
Metabolic Pathways and Excretion Kinetics Dihexyl fumarate, particularly its related compound di(2-ethylhexyl) adipate (DEHA), is observed for its metabolism and excretion kinetics. A study demonstrated the metabolism of DEHA in human subjects, shedding light on the urinary excretion of specific metabolites. This research offers vital insights for exposure and risk assessments related to such compounds (Nehring et al., 2019).
Epigenetic Modifications and Cellular Transformations Fumarate plays a significant role in epigenetic changes, particularly in the context of mutations in the tricarboxylic acid cycle enzyme fumarate hydratase. These changes are implicated in the aggressive behavior of certain renal cancers. The study reveals how fumarate can inhibit specific enzymes involved in DNA and histone demethylation, leading to profound changes in cellular behavior and tumor progression (Sciacovelli et al., 2016).
Biotechnological Production of Fumarate Microbial engineering efforts have focused on optimizing the biosynthetic pathways for fumarate production. A study on Escherichia coli successfully enhanced the transmission efficiency of intermediate metabolites in the noncyclic glyoxylate pathway, significantly boosting fumarate production. Such advancements are crucial for efficient microbial production of fumarate, which has wide applications in various industries (Chen et al., 2020).
Regulation of Gene Expression Fumarate's accumulation in certain mutated cells influences gene expression through epigenetic mechanisms. It's shown to regulate the expression of hypoxia-inducible genes via TET enzymes, which play a role in modifying DNA. This regulatory effect is part of a complex network of responses under specific cellular conditions, highlighting fumarate's role in cellular signaling and gene regulation (Laukka et al., 2015).
Industrial and Environmental Applications
Differential Uptake in Yeast Species The study of fumarate's uptake by different yeast species offers insights into its role in metabolic processes and potential industrial applications. The differential ability of yeast species like Candida utilis and Schizosaccharomyces pombe to degrade and utilize fumarate and related compounds can be leveraged for the production of fine chemicals and other commercial products (Saayman et al., 2000).
Fumarate in Ruminant Nutrition Research into the use of disodium fumarate in ruminant nutrition shows that it can influence methane production and the fermentation of concentrate feeds. Such findings have implications for improving the efficiency of ruminant nutrition and mitigating environmental impacts associated with methane emissions from livestock (Carro & Ranilla, 2003).
Safety And Hazards
properties
IUPAC Name |
dihexyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVOSQFZZCSLN-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893393 | |
Record name | Dihexyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihexyl fumarate | |
CAS RN |
19139-31-2 | |
Record name | Dihexyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19139-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihexyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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